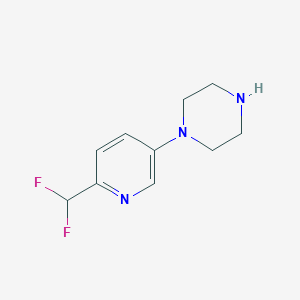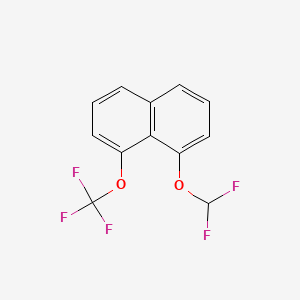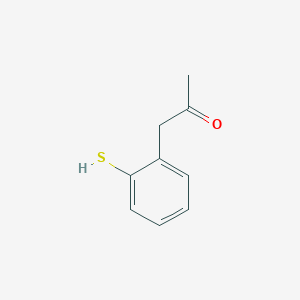
1-(3,4-Bis(difluoromethyl)phenyl)-3-chloropropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Bis(difluoromethyl)phenyl)-3-chloropropan-1-one is an organic compound with the molecular formula C11H9ClF4O. This compound is characterized by the presence of difluoromethyl groups attached to a phenyl ring, along with a chloropropanone moiety.
Métodos De Preparación
The synthesis of 1-(3,4-Bis(difluoromethyl)phenyl)-3-chloropropan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Difluoromethylated Phenyl Ring:
Chloropropanone Formation: The chloropropanone moiety can be introduced through a Friedel-Crafts acylation reaction, where the difluoromethylated phenyl ring reacts with a chloropropanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial production methods for this compound are still under development, with ongoing research focused on optimizing reaction conditions and improving yields.
Análisis De Reacciones Químicas
1-(3,4-Bis(difluoromethyl)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-(3,4-Bis(difluoromethyl)phenyl)-3-chloropropan-1-one has found applications in various scientific research fields:
Mecanismo De Acción
The mechanism of action of 1-(3,4-Bis(difluoromethyl)phenyl)-3-chloropropan-1-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its difluoromethyl and chloropropanone moieties. These interactions may involve hydrogen bonding, hydrophobic interactions, and covalent modifications . Further studies are needed to elucidate the precise molecular pathways involved.
Comparación Con Compuestos Similares
1-(3,4-Bis(difluoromethyl)phenyl)-3-chloropropan-1-one can be compared with other similar compounds, such as:
1-(3,5-Bis(trifluoromethyl)phenyl)-3-chloropropan-1-one: This compound has trifluoromethyl groups instead of difluoromethyl groups, which may result in different chemical reactivity and biological activity.
1-(3,4-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one: This compound has a different position of the chloropropanone moiety, which can affect its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of difluoromethyl groups, which impart distinct chemical and biological properties.
Conclusion
This compound is a compound of significant interest in the fields of chemistry, biology, medicine, and industry
Propiedades
Fórmula molecular |
C11H9ClF4O |
|---|---|
Peso molecular |
268.63 g/mol |
Nombre IUPAC |
1-[3,4-bis(difluoromethyl)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C11H9ClF4O/c12-4-3-9(17)6-1-2-7(10(13)14)8(5-6)11(15)16/h1-2,5,10-11H,3-4H2 |
Clave InChI |
MYITUPKPMZCITN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)CCCl)C(F)F)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl(trityl)amino]-4-oxobutanoic acid](/img/structure/B14056392.png)

![2-[4-(4-methylphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14056412.png)
![Diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B14056426.png)



